molecular formula C10H12BrFOZn B14890859 3-Fluoro-4-[(i-propyloxy)methyl]phenylZinc bromide

3-Fluoro-4-[(i-propyloxy)methyl]phenylZinc bromide

Cat. No.: B14890859
M. Wt: 312.5 g/mol
InChI Key: CODSEPKUMISHNQ-UHFFFAOYSA-M
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Description

3-Fluoro-4-[(iso-propyloxy)methyl]phenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-fluoro-4-[(iso-propyloxy)methyl]phenylzinc bromide typically involves the reaction of 3-fluoro-4-[(iso-propyloxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3-Fluoro-4-[(iso-propyloxy)methyl]bromobenzene+Zn3-Fluoro-4-[(iso-propyloxy)methyl]phenylzinc bromide\text{3-Fluoro-4-[(iso-propyloxy)methyl]bromobenzene} + \text{Zn} \rightarrow \text{3-Fluoro-4-[(iso-propyloxy)methyl]phenylzinc bromide} 3-Fluoro-4-[(iso-propyloxy)methyl]bromobenzene+Zn→3-Fluoro-4-[(iso-propyloxy)methyl]phenylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[(iso-propyloxy)methyl]phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in other types of reactions, such as nucleophilic addition and transmetallation.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or ester as the coupling partner. The reaction is usually carried out in an inert atmosphere at elevated temperatures.

    Nucleophilic Addition: This reaction can occur with electrophiles such as aldehydes and ketones, often in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific coupling partner used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound, while in a nucleophilic addition, the product would be a secondary or tertiary alcohol.

Scientific Research Applications

3-Fluoro-4-[(iso-propyloxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules for studying biological processes.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-fluoro-4-[(iso-propyloxy)methyl]phenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which is highly reactive towards electrophiles. In cross-coupling reactions, the compound undergoes transmetallation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxyphenylmagnesium bromide: Another organometallic reagent used in similar types of reactions.

    3-Fluoro-4-[(iso-propyloxy)methyl]phenylmagnesium bromide: A Grignard reagent with similar reactivity but different metal center.

Uniqueness

3-Fluoro-4-[(iso-propyloxy)methyl]phenylzinc bromide is unique due to its zinc center, which offers different reactivity and selectivity compared to magnesium-based reagents. This makes it particularly useful in reactions where milder conditions are required or where magnesium reagents may lead to unwanted side reactions.

Properties

Molecular Formula

C10H12BrFOZn

Molecular Weight

312.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-2-(propan-2-yloxymethyl)benzene-5-ide

InChI

InChI=1S/C10H12FO.BrH.Zn/c1-8(2)12-7-9-5-3-4-6-10(9)11;;/h3,5-6,8H,7H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

CODSEPKUMISHNQ-UHFFFAOYSA-M

Canonical SMILES

CC(C)OCC1=C(C=[C-]C=C1)F.[Zn+]Br

Origin of Product

United States

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